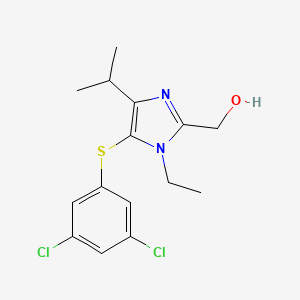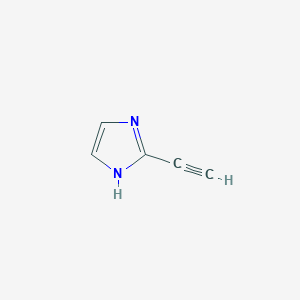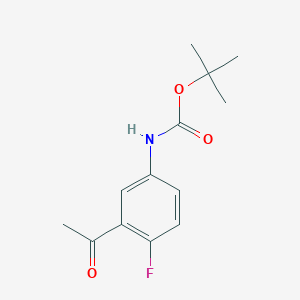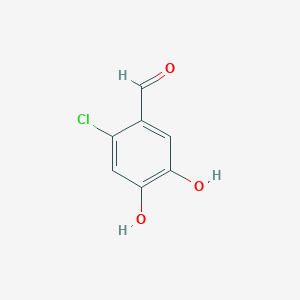
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester
Descripción general
Descripción
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is an organic compound that belongs to the class of phenoxy butyric acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-methoxy-5-nitrophenol and butyric acid methyl ester.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common reagents used in the synthesis may include catalysts, solvents, and protective groups to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Formyl-2-methoxy-phenoxy)-butyric acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-propionic acid methyl ester: Has a shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is unique due to the presence of both the formyl and nitro groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct advantages in specific research or industrial contexts.
Propiedades
Número CAS |
176375-42-1 |
|---|---|
Fórmula molecular |
C13H15NO7 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H15NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
IAYUODHBFOOQCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)








